Product packaging for 2-Amino-5-propoxybenzonitrile(Cat. No.:)

2-Amino-5-propoxybenzonitrile

Cat. No.: B13300089
M. Wt: 176.21 g/mol
InChI Key: NEABRFGQGLTGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-propoxybenzonitrile is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science research. It features an amino group and a nitrile group on a benzene ring that is also substituted with a propoxy chain. This structure is analogous to other aminobenzonitrile derivatives, which are frequently employed as key precursors in the synthesis of nitrogen-containing heterocycles like quinazolines and quinazolinones, which are core structures in many active pharmaceutical ingredients (APIs) and ligands for catalysis . The nitrile group is a common functional group in modern drug design, often used to enhance binding affinity to biological targets and improve the pharmacokinetic properties of drug candidates . Researchers value this compound for its multiple functional groups, which allow for facile and diverse chemical modifications. It is intended for use in laboratory research and development only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13300089 2-Amino-5-propoxybenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-5-propoxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-2-5-13-9-3-4-10(12)8(6-9)7-11/h3-4,6H,2,5,12H2,1H3

InChI Key

NEABRFGQGLTGCP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Propoxybenzonitrile and Analogues

Direct Synthetic Routes to 2-Amino-5-propoxybenzonitrile

Direct synthesis of this compound can be achieved through both traditional and contemporary methods. These routes focus on the sequential or concerted formation of the key functional groups on the aromatic core.

Classical Multi-Step Synthetic Approaches

Multi-step synthesis offers a versatile and controlled approach to constructing complex molecules like this compound from simpler, readily available starting materials. youtube.comyoutube.com A plausible classical route involves a series of well-established organic reactions, often beginning with a substituted aniline (B41778) or phenol (B47542).

One potential pathway starts with 4-aminophenol (B1666318). The synthesis would proceed through the following key steps:

Protection of the amino group: The highly reactive amino group of 4-aminophenol is often protected to prevent unwanted side reactions in subsequent steps. Acetylation with acetic anhydride (B1165640) is a common method to form an amide. youtube.com

Introduction of the propoxy group: The protected intermediate, 4-acetamidophenol, can then undergo a Williamson ether synthesis to introduce the propoxy moiety. wikipedia.orgmasterorganicchemistry.comyoutube.com This involves reacting the phenol with a propyl halide, such as propyl bromide, in the presence of a base. chegg.comlibretexts.org

Nitration: The subsequent step would be the nitration of the aromatic ring to introduce a nitro group. The directing effects of the existing substituents will guide the position of the incoming nitro group.

Formation of the nitrile group: A Sandmeyer reaction can be employed to convert an amino group into a nitrile. This would require diazotization of an amino group, which would be introduced or deprotected at the appropriate stage. Alternatively, the nitrile group can be formed by the dehydration of an amide. researchgate.netchemicalbook.comchemicalbook.com For instance, a starting material like 5-nitroanthranilic acid amide can be dehydrated using reagents like phosphorus oxychloride or phosphorus pentachloride to yield 2-amino-5-nitrobenzonitrile. google.com

Reduction of the nitro group: If a nitro group was introduced, it can be reduced to the target amino group in the final step.

A similar multi-step approach has been documented for the synthesis of 2-amino-5-chlorobenzonitrile (B58002), which involves the chlorination of anthranilic acid, conversion to the acid chloride, amination to form 2-amino-5-chlorobenzamide, and subsequent dehydration with phosphorus pentoxide to yield the final product. chemicalbook.com

Contemporary One-Pot Methodologies

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions where multiple transformations occur in a single reaction vessel. nih.govgoogle.comnih.gov While a specific one-pot synthesis for this compound is not extensively documented, principles from related syntheses can be applied.

For example, a one-pot, three-component reaction has been developed for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com This highlights the potential for multi-component reactions to construct complex molecules efficiently.

A hypothetical one-pot approach for an aminobenzonitrile analogue could involve the reaction of a suitably substituted aldehyde with a cyanide source and an amine in the presence of a catalyst. The Strecker synthesis of α-aminonitriles, which is a one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source, provides a conceptual basis for such a methodology. scispace.commdpi.com

Strategies for Propoxy Moiety Incorporation

A crucial step in the synthesis of this compound is the introduction of the propoxy group onto the benzene (B151609) ring. The Williamson ether synthesis is the most prominent and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.com

This reaction proceeds via an S\textsubscript{N}2 mechanism where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a precursor containing a hydroxyl group, such as a substituted nitrophenol or aminophenol, would be deprotonated with a base to form the corresponding phenoxide. This phenoxide would then react with a propyl halide (e.g., propyl bromide or propyl iodide) to form the desired propoxybenzene (B152792) derivative. chegg.comlibretexts.org

For this reaction to be efficient, the alkyl halide should ideally be primary to favor substitution over elimination. wikipedia.orgmasterorganicchemistry.com The choice of base and solvent is also critical to ensure a high yield of the ether product.

Catalytic Approaches in Aminobenzonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Various catalytic strategies have been explored for the synthesis of aminobenzonitriles.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases, typically an aqueous and an organic phase. littleflowercollege.edu.inijirset.comcrdeepjournal.org This is particularly useful for nucleophilic substitution reactions where the nucleophile is an inorganic salt soluble in water, and the organic substrate is soluble in an organic solvent. ijirset.com

In the synthesis of aminobenzonitriles, PTC can be employed for reactions such as the cyanation of an aryl halide. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the aryl halide. ijirset.comacsgcipr.org This method can lead to faster reactions and higher yields compared to uncatalyzed two-phase systems. ijirset.com Chiral phase-transfer catalysts have also been developed for asymmetric synthesis. nih.gov

Catalyst Type Reactants Reaction Type Advantages
Quaternary Ammonium SaltsAryl Halide, Cyanide SaltNucleophilic Aromatic SubstitutionIncreased reaction rates, higher yields, use of inexpensive reagents. ijirset.com
Chiral Onium SaltsRacemic Alkyl Halides, Fluoride SaltsEnantioconvergent Nucleophilic SubstitutionHigh yields and enantioselectivities. nih.gov

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.gov The use of enzymes in nitrile synthesis offers an alternative to traditional chemical methods that may require harsh conditions or toxic reagents. nih.govuva.nl

Researchers have discovered that the enzyme galactose oxidase exhibits promiscuous activity, enabling the one-pot enzymatic transformation of alcohols into nitriles under mild conditions, using molecular oxygen and ammonia. uva.nl This cyanide-free method has shown potential for large-scale applications. uva.nl

Another significant class of enzymes in nitrile metabolism is aldoxime dehydratases, which can be used for the biocatalytic synthesis of volatile nitrile compounds. nih.gov While the direct biocatalytic synthesis of this compound has not been specifically reported, the advancements in enzymatic nitrile synthesis suggest a promising future for greener and more efficient production of aromatic nitriles. nih.govresearchgate.net

Enzyme/Biocatalyst Substrate Transformation Key Features
Galactose OxidaseAlcoholsConversion to NitrilesCyanide-free, mild conditions, uses O₂ and ammonia. uva.nl
Aldoxime DehydrataseAldoximesDehydration to NitrilesUsed in the synthesis of volatile nitriles. nih.gov

Sustainable Synthesis and Green Chemistry Principles

The core tenets of green chemistry—such as prevention of waste, maximizing atom economy, and using safer solvents and catalysts—are guiding innovations in the synthesis of aromatic amines and nitriles. nih.govgreenchemistry-toolkit.org Key areas of development include biocatalysis, the use of alternative energy sources like microwaves, and the elimination of toxic or heavy metal catalysts.

Biocatalytic Approaches: A Cyanide-Free Route to Nitriles

A significant advancement in green nitrile synthesis is the move away from highly toxic cyanide reagents. chemistryviews.org Biocatalysis, using enzymes to perform chemical transformations, offers a powerful alternative. Aldoxime dehydratases (Oxd) have emerged as highly effective biocatalysts for the synthesis of nitriles under mild, aqueous conditions. proquest.comnih.govnih.gov

This enzymatic process involves the dehydration of aldoximes, which can be readily prepared from corresponding aldehydes and hydroxylamine. chemistryviews.orgresearchgate.net This cyanide-free pathway is a stark contrast to traditional methods like the Sandmeyer reaction, which uses toxic copper cyanide. nih.gov The Oxd-catalyzed reaction is noted for its high efficiency and substrate tolerance, capable of converting aldoximes to nitriles in aqueous media, organic solvents, or even solvent-free systems. proquest.comnih.govresearchgate.net This versatility makes it a promising green alternative for producing a wide range of nitriles, including analogues of this compound. nih.govnih.gov

Another enzyme, galactose oxidase, has also been shown to facilitate the one-pot transformation of alcohols directly into nitriles, using only molecular oxygen and ammonia, further highlighting the potential of biocatalysis to create more sustainable synthetic routes. uva.nl

Key Features of Biocatalytic Nitrile Synthesis
Catalyst TypeTypical SubstrateReaction ConditionsPrimary Green Advantage
Aldoxime Dehydratase (Oxd)AldoximesMild temperature, aqueous or solvent-freeAvoids use of toxic cyanide reagents. chemistryviews.orgproquest.com
Galactose OxidaseBenzylic AlcoholsMild conditions with O₂ and NH₃Direct conversion from alcohols, high atom efficiency. uva.nl

Microwave-Assisted Synthesis: Energy Efficiency and Solvent Reduction

Microwave-assisted synthesis has become a valuable tool for adhering to green chemistry principles, particularly by enhancing energy efficiency and reducing reaction times. nih.gov Research has demonstrated a novel, high-yielding method for producing anilines and phenols from activated aryl halides using microwave irradiation. nih.govarizona.edutandfonline.com

This technique significantly reduces the need for organic solvents and metal catalysts, which are staples in traditional amination and hydroxylation reactions. tandfonline.comnih.gov By using an aqueous solution of ammonium hydroxide (B78521), for example, substituted anilines can be synthesized rapidly and efficiently. nih.gov This solvent-free or aqueous approach aligns with the green chemistry goal of using safer solvents and minimizing waste. organic-chemistry.org The application of this method could provide a greener pathway for introducing the amino group onto the benzene ring during the synthesis of this compound analogues.

Microwave-Assisted Synthesis of Anilines from Aryl Halides
Starting Material TypeReagentKey ConditionsReported YieldsReference
Activated Aryl HalidesAqueous Ammonium HydroxideMicrowave irradiation, catalyst-freeHigh (e.g., 98% for 4-fluoro-3-nitroaniline) tandfonline.com
Phenacyl Bromides & AnilinesSodium BicarbonateSolid-state, microwave irradiation52-75% (one-pot) organic-chemistry.org

Transition-Metal-Free Methodologies

While metals like palladium and copper are effective catalysts, their potential toxicity, cost, and contamination of the final product are significant drawbacks. Consequently, there is a strong drive to develop transition-metal-free synthetic routes. rsc.org For the cyanation step, electrophilic cyanide-transfer reagents have been successfully used to synthesize benzonitrile (B105546) derivatives from Grignard reagents without a metal catalyst. rsc.org Furthermore, methods using ammonium thiocyanate (B1210189) as a non-toxic "CN" source under oxidative conditions are being explored for the cyanation of various heterocyclic compounds, offering another avenue to avoid heavy metals. researchgate.net Such strategies, if adapted for the synthesis of aminobenzonitriles, would represent a substantial step forward in creating a truly sustainable manufacturing process.

Chemical Reactivity and Transformative Pathways of 2 Amino 5 Propoxybenzonitrile

Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a reactive site for building more complex molecular architectures. chemguide.co.uk

The primary amine of 2-Amino-5-propoxybenzonitrile readily engages in nucleophilic reactions with various electrophiles. These reactions are fundamental in modifying the compound's structure.

A common transformation is the nucleophilic addition-elimination reaction with acyl chlorides or acid anhydrides to form N-substituted amides. savemyexams.comchemistry.coach In this two-step mechanism, the amine first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. chemistry.coach Subsequently, the elimination of a leaving group (e.g., chloride) regenerates the carbonyl group, yielding the stable amide product. savemyexams.comchemistry.coach

Similarly, the amine can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. This reaction typically proceeds through a carbinolamine intermediate, which then dehydrates under acidic conditions to form an imine (a compound containing a carbon-nitrogen double bond). libretexts.org These reactions are reversible. libretexts.org

Table 1: Examples of Nucleophilic Reactions at the Primary Amine

Reactant ClassSpecific ReactantProduct StructureProduct Class
Acyl ChlorideAcetyl ChlorideN-(2-cyano-4-propoxyphenyl)acetamideAmide
AldehydeBenzaldehyde(E)-2-((benzylidene)amino)-5-propoxybenzonitrileImine
Alkyl HalideMethyl Iodide2-(Methylamino)-5-propoxybenzonitrileSecondary Amine

The amine can also act as a nucleophile in SN2 reactions with alkyl halides, although this method can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgsavemyexams.com

The juxtaposition of the amino and nitrile groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These intramolecular or intermolecular condensation reactions lead to the formation of stable, multi-ring structures that are prevalent in medicinal chemistry.

The synthesis of fused pyrimidinedione rings can be achieved using aminobenzonitrile derivatives. A reported method involves the reaction of an aminobenzonitrile with β-amino-α,β-unsaturated esters. For instance, a (trifluoromethyl)pyrimidinedione was formed by reacting an aminobenzonitrile with ethyl 3-amino-4,4,4-trifluorobut-2-enoate in the presence of a strong base like sodium hydride. acs.org This base deprotonates the primary amine, enhancing its nucleophilicity to attack the ester, followed by cyclization and condensation to yield the final fused pyrimidinedione ring system.

Table 2: Plausible Reaction for Pyrimidinedione Formation

Co-reactantReagentResulting Heterocyclic System
Diethyl malonateSodium Ethoxide7-Propoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione
Ethyl 3-amino-4,4,4-trifluorobut-2-enoateSodium Hydride7-Propoxy-4-(trifluoromethyl)-1,2-dihydropyrimido[4,5-b]quinolin-2-one

While direct one-pot synthesis of thiazoles from this compound is not common, a multi-step pathway can be employed. The well-known Hantzsch thiazole (B1198619) synthesis involves the condensation of an α-haloketone with a thioamide. analis.com.my Therefore, the primary amine of this compound can first be converted into a thiourea (B124793) derivative. This is typically achieved by reacting the amine with an isothiocyanate. The resulting thiourea can then undergo a cyclocondensation reaction with an α-haloketone, such as chloroacetone, to furnish a 2-aminothiazole (B372263) derivative. rjpbcs.com

Table 3: Plausible Pathway to Fused Thiazole Derivatives

Step 1 ReactantStep 1 ProductStep 2 ReactantFinal Heterocyclic Product
Phenyl isothiocyanate1-(2-Cyano-4-propoxyphenyl)-3-phenylthiourea2-Chloroacetophenone2-((2-Cyano-4-propoxyphenyl)imino)-3,4-diphenyl-2,3-dihydrothiazole

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings often starts from hydrazides and thiohydrazides, respectively. The primary amine of this compound can be transformed to initiate these cyclizations. For example, to synthesize a thiadiazole derivative, the amine can be converted into an isothiocyanate, which then reacts with a hydrazine (B178648) to form a thiosemicarbazide. This intermediate can undergo acid-catalyzed cyclodehydration, often using reagents like phosphorus oxychloride, to yield a 2-amino-5-substituted-1,3,4-thiadiazole. google.comsphinxsai.com

A similar strategy applies to oxadiazoles, where a semicarbazide (B1199961) intermediate, formed from the amine, is cyclized. nih.govuobaghdad.edu.iq Iodine-mediated cyclization of semicarbazones or thiosemicarbazones is another effective method for creating these five-membered heterocyclic rings. nih.gov

Table 4: Plausible Pathways to Oxadiazole and Thiadiazole Derivatives

Target HeterocycleIntermediateCyclization ReagentResulting Structure
1,3,4-OxadiazoleN-(2-cyano-4-propoxyphenyl)benzohydrazidePhosphorus oxychloride2-(2-Cyano-4-propoxyphenyl)-5-phenyl-1,3,4-oxadiazole
1,3,4-Thiadiazole1-Benzoyl-4-(2-cyano-4-propoxyphenyl)thiosemicarbazideSulfuric Acid5-Amino-N-(2-cyano-4-propoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-imine

The synthesis of quinazoline (B50416) derivatives can be achieved from 2-aminobenzonitriles through annulation reactions. mdpi.com To form a quinazolinedione, which features two carbonyl groups in the newly formed ring, a reaction with a phosgene (B1210022) equivalent or an isocyanate is typically required. For instance, reacting this compound with an isocyanate (R-N=C=O) would first yield a urea (B33335) derivative. This intermediate can then undergo intramolecular cyclization, where the nitrile group is attacked by the terminal nitrogen of the urea moiety, followed by hydrolysis of the resulting imine to afford the quinazolinedione structure. Alternatively, reaction with reagents like chlorosulfonyl isocyanate followed by acid-catalyzed hydrolysis and cyclization provides a robust route to these fused heterocyclic systems.

Table 5: Plausible Reaction for Quinazolinedione Formation

Co-reactantIntermediateFinal Heterocyclic Product
Phenyl isocyanate1-(2-Cyano-4-propoxyphenyl)-3-phenylurea3-Phenyl-7-propoxyquinazoline-2,4(1H,3H)-dione
Chlorosulfonyl isocyanateN-((2-cyano-4-propoxyphenyl)carbamoyl)sulfamoyl chloride7-Propoxyquinazoline-2,4(1H,3H)-dione

Cyclization Reactions to Form Fused Heterocyclic Systems

Other Azaheterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes it a valuable precursor for the synthesis of various fused azaheterocyclic systems. arkat-usa.org The ortho-disposition of the amino and cyano functionalities is particularly conducive to cyclization reactions.

One significant transformation is the construction of quinazoline derivatives. In a reaction analogous to those involving other 2-aminobenzonitriles, this compound can undergo [4+2] annulation reactions. For instance, reaction with N-benzyl cyanamides in the presence of an acid catalyst can lead to the formation of 2-amino-4-iminoquinazolines. A plausible mechanism involves the initial protonation of the N-benzyl cyanamide, which increases the electrophilicity of its cyano carbon. The amino group of this compound then acts as a nucleophile, attacking this activated carbon to form an amidine intermediate. This is followed by an intramolecular cyclization, where the newly formed amidine nitrogen attacks the carbon of the benzonitrile (B105546), leading to the fused ring system. mdpi.com

Similarly, this compound can serve as a building block for other heterocycles like imidazoles and oxazoles, leveraging the reactivity of both the amino and nitrile moieties. arkat-usa.org

Reactions of the Nitrile Moiety

The cyano group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. This allows it to undergo a variety of addition and transformation reactions.

The primary reactions of the nitrile group are nucleophilic additions. byjus.com The electrophilic carbon atom of the cyano group is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to many of the transformations of this compound, including its cyclization to form azaheterocycles, where the intramolecular nucleophile is the ortho-amino group. mdpi.com

While direct electrophilic attack on the nitrile carbon is unfavorable, electrophiles can react with the nitrogen atom. libretexts.org Protonation of the nitrile nitrogen by an acid catalyst, for example, significantly enhances the electrophilicity of the cyano carbon, making it more susceptible to attack by even weak nucleophiles. This activation step is often crucial in acid-mediated reactions involving the nitrile group. mdpi.com

The nitrile group can be fully or partially hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 2-amino-5-propoxybenzamide. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization. Prolonged reaction or harsher conditions lead to complete hydrolysis, cleaving the carbon-nitrogen triple bond to form 2-amino-5-propoxybenzoic acid and ammonia. arkat-usa.org

The nitrile group is also readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts like Raney nickel. This reaction converts this compound into (2-amino-5-propoxyphenyl)methanamine, adding another primary amine functionality to the molecule and expanding its synthetic utility. The reduction of a nitrile to an amine is a common strategy in organic synthesis. smolecule.com Similarly, the reduction of nitro groups on aromatic rings to amines is a well-established process using reagents like iron in hydrochloric acid or sodium hydrosulfite. google.com

Table 1: Summary of Nitrile Moiety Reactions

Reaction TypeReagents/ConditionsProduct
Partial HydrolysisH₂O, H⁺ or OH⁻ (mild)2-Amino-5-propoxybenzamide
Full HydrolysisH₂O, H⁺ or OH⁻ (strong)2-Amino-5-propoxybenzoic acid
ReductionLiAlH₄ or H₂/Raney Ni(2-Amino-5-propoxyphenyl)methanamine

In certain contexts, α-aminonitriles can participate in transcyanation reactions, where the cyano group is transferred. arkat-usa.org While less common for aromatic nitriles, it is theoretically possible for this compound to act as a cyanide donor under specific reaction conditions, although this pathway is not as prevalent as addition, hydrolysis, or reduction.

Reactions of the Aromatic Ring System

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the presence of two strong electron-donating groups: the amino (-NH₂) and the propoxy (-OPr) groups. Both are powerful ortho, para-directors. uci.edu

The directing effects of the amino and propoxy groups are synergistic. The amino group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The propoxy group at C5 directs to the C2 (ortho) and C4 (para) positions. The C4 position is already substituted with the nitrile group. The C2 position is substituted with the amino group. Therefore, the most probable sites for electrophilic aromatic substitution are the C3 and C6 positions. The amino group is generally a stronger activating group than the alkoxy group, so positions ortho and para to it are highly favored. mnstate.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would readily introduce a halogen atom onto the ring, likely at the C6 or C3 position. sioc-journal.cn For example, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) from 2-aminobenzonitrile (B23959) is achieved using N-chlorosuccinimide. chemicalbook.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. Given the high activation of the ring, this reaction would likely need to be performed under carefully controlled, mild conditions to avoid poly-substitution and oxidation. The substitution pattern would follow the directing effects of the existing groups. nih.govresearchgate.net

Friedel-Crafts Reactions: The strong basicity of the amino group can interfere with Friedel-Crafts reactions, as it complexes with the Lewis acid catalyst (e.g., AlCl₃), converting the activating -NH₂ group into a powerful deactivating -NH₂⁺-AlCl₃ group. minia.edu.eg Therefore, successful Friedel-Crafts alkylation or acylation would typically require protection of the amino group first.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)Predicted Major Product(s)
BrominationBr⁺2-Amino-3-bromo-5-propoxybenzonitrile and/or 2-Amino-6-bromo-5-propoxybenzonitrile
NitrationNO₂⁺2-Amino-5-propoxy-3-nitrobenzonitrile and/or 2-Amino-5-propoxy-6-nitrobenzonitrile

Regioselective Functionalization of the Benzonitrile Core

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org However, no studies were found that specifically employ this compound as a substrate in these transformations. For such reactions to proceed, the benzonitrile core would typically first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate, to act as the electrophilic partner. No literature detailing this prerequisite functionalization or subsequent coupling was identified.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. mdpi.comlibretexts.orgorganic-chemistry.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. A thorough search of chemical literature did not yield any examples of this compound being used in a Suzuki cross-coupling reaction, either as a pre-functionalized halide/triflate or as an organoboron species. Consequently, there are no research findings or data tables on reaction conditions (catalysts, ligands, bases, solvents) or the resulting products for this specific compound.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This method is fundamental for the synthesis of substituted alkynes. As with other coupling reactions, there is no published research demonstrating the use of a halogenated derivative of this compound in a Sonogashira coupling. Therefore, no specific reaction conditions, yields, or product characterization data can be provided.

Other Catalytic Bond-Forming Reactions

Beyond Suzuki and Sonogashira couplings, numerous other catalytic bond-forming reactions exist, such as Heck, Stille, Buchwald-Hartwig, and C-H activation reactions. Each of these reactions provides a unique pathway for molecular elaboration. However, the scientific literature lacks any specific examples or detailed research findings where this compound is a substrate for any of these catalytic transformations. The potential for this molecule to participate in such reactions is recognized, but it remains unexplored in published studies.

Design and Synthesis of Structural Analogues and Derivatives

Systematic Modification of the Benzonitrile (B105546) Scaffold

The systematic modification of the 2-amino-5-propoxybenzonitrile scaffold can be approached by altering its three primary components: the benzene (B151609) ring, the amino group, and the propoxy group. Each modification offers a route to new derivatives with potentially unique characteristics.

The synthesis of related substituted benzonitriles, such as 2-amino-5-chlorobenzonitrile (B58002), demonstrates common synthetic pathways that are applicable here. One established route involves a multi-step process starting from a substituted anthranilic acid. chemicalbook.com This process includes ring chlorination, conversion to an acid chloride, subsequent amination to form a benzamide, and finally, dehydration to yield the benzonitrile. chemicalbook.com Such methods highlight the feasibility of introducing various substituents onto the aromatic ring.

Potential modifications to the this compound scaffold, based on established chemical reactions for analogous compounds, are outlined below:

Scaffold PositionType of ModificationPotential Reagents and ConditionsDesired Outcome
Benzene Ring Electrophilic Aromatic SubstitutionN-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS)Introduction of halogen atoms at positions ortho or para to the activating amino/propoxy groups. sioc-journal.cn
Amino Group Acylation / ChloroacetylationAcetic anhydride (B1165640), Benzoyl chloride, 2-Chloroacetyl chlorideFormation of N-acetyl, N-benzoyl, or N-chloroacetyl derivatives, which can serve as intermediates for further elaboration. mdpi.comscribd.com
Amino Group Reductive AminationAldehydes/ketones, NaBH(CH₃COO)₃Attachment of various alkyl or aryl groups via an amine linkage. nih.gov
Propoxy Group Ether Cleavage & Re-alkylationBBr₃ followed by alkyl halidesReplacement of the propoxy group with other alkoxy or aryloxy groups to modulate lipophilicity and steric bulk. acs.org
Nitrile Group HydrolysisAcid or base catalysisConversion of the nitrile to a carboxamide or carboxylic acid, introducing new functional handles.

Structure-Reactivity and Structure-Property Relationship Studies via Analogues

The study of structural analogues is crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically altering the molecular structure and measuring the impact on biological activity or physicochemical properties, researchers can develop models to guide the design of more effective compounds.

A pertinent case study involves the development of inhibitors for branched-chain amino acid transaminases (BCATs), where substituted benzonitriles are a key structural component. acs.orgnih.gov In this research, the benzonitrile moiety was systematically modified to optimize inhibitory potency (IC₅₀) and other properties like binding efficiency index (BEI) and acidity (pKa). acs.orgnih.gov For instance, keeping an o-methyl-substituted phenyl ether constant, various substituents were introduced at the 5'-position of the benzonitrile ring. acs.org

The findings revealed a clear preference for sterically less-demanding groups. Analogues with methyl, methoxy, or halogen substituents showed a two-fold improvement in BCAT1 activity compared to the unsubstituted version. acs.org Further modifications at the 6-position of an attached pyrimidinedione core were found to strongly modulate the compound's pKa, which in turn influenced cell permeability and efflux ratios. nih.gov

Table 1: SAR of Benzonitrile Analogues as BCAT1 Inhibitors Data sourced from studies on (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitors. acs.orgnih.gov

Compound Analogue (Modification at 5'-position)BCAT1 IC₅₀ (nM)pKa
Hydrogen (9)2607.4
Methyl (10)1207.5
Fluoro (11)1207.1
Methoxy (12)1307.5
Chloro (15)1307.1
Bromo (17)1307.1

These studies demonstrate that even subtle changes to the benzonitrile scaffold can lead to significant variations in biological activity and drug-like properties. For example, replacing the cyano group with a chloro substituent was found to provide a desirable balance between target activity and cell permeability. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound Units

Hybrid molecule design is a powerful strategy in medicinal chemistry, involving the combination of two or more distinct pharmacophores to create a single molecule with a multi-target profile or improved properties. The this compound scaffold can be incorporated as a key building block in the synthesis of such hybrid structures.

One successful example is the design of potent BCAT1/2 inhibitors, where a substituted benzonitrile moiety was coupled with a (trifluoromethyl)pyrimidinedione core. acs.org This design was inspired by high-throughput screening hits and optimized through structure-based methods, including X-ray co-crystal analysis. acs.org The synthesis involved the reaction of a suitably substituted phenoxy-propoxybenzonitrile intermediate with other precursors to assemble the final hybrid molecule. acs.org

Another approach involves linking the benzonitrile unit to different heterocyclic systems. Research on multi-target ligands for psychiatric disorders led to the design of molecules combining the structural features of pimavanserin (B1677881) with a histamine (B1213489) H₃ receptor antagonist pharmacophore. nih.gov A key intermediate in these syntheses is often a propoxybenzonitrile derivative, such as 4-[3-(piperidin-1-yl)propoxy]benzonitrile, which is then elaborated into the final hybrid compound. nih.gov

The general synthetic approach for these hybrids often involves:

Preparation of the functionalized benzonitrile core, for example, 4-[3-(Piperidin-1-yl)propoxy]benzonitrile, which can be synthesized from 4-cyanophenol and an appropriate alkyl chloride. nih.gov

Synthesis of the second pharmacophore or linking unit.

Coupling of the two fragments using standard reactions, such as nucleophilic substitution, amide bond formation, or cross-coupling reactions. acs.orgnih.gov

These strategies highlight how the this compound scaffold can be a valuable component in the construction of complex, multi-functional molecules for therapeutic applications.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Amino-5-propoxybenzonitrile, NMR provides crucial insights into its proton and carbon environments, as well as their connectivity.

¹H NMR Analysis for Proton Environments

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals reveal the electronic environment and connectivity of hydrogen atoms in the molecule.

The structure of this compound contains distinct proton environments: the aromatic protons on the benzene (B151609) ring, the protons of the propoxy side chain, and the protons of the amino group. Based on the structure and data from analogous compounds, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following features:

Aromatic Protons: The benzene ring has three protons. The proton at position 6 (ortho to the amino group) is expected to be a doublet. The proton at position 4 (meta to the amino group and ortho to the propoxy group) would likely appear as a doublet of doublets. The proton at position 3 (ortho to both the cyano and propoxy groups) would appear as a doublet.

Propoxy Group Protons: The propoxy group (-O-CH₂-CH₂-CH₃) will show three distinct signals. The two protons on the carbon adjacent to the oxygen (O-CH₂) will appear as a triplet. The central methylene (B1212753) protons (-CH₂-) will present as a sextet (or multiplet). The terminal methyl protons (-CH₃) will be an upfield triplet.

Amino Group Protons: The two protons of the amino group (-NH₂) typically appear as a broad singlet. Its chemical shift can be variable and is affected by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (H-3) ~6.9 - 7.2 d ~2-3
Aromatic H (H-4) ~6.6 - 6.8 dd ~8-9, ~2-3
Aromatic H (H-6) ~6.5 - 6.7 d ~8-9
-NH₂ ~4.0 - 5.0 (broad) s -
-O-CH₂- ~3.8 - 4.0 t ~6-7
-CH₂-CH₂-CH₃ ~1.7 - 1.9 sextet ~7

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Analysis for Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Aromatic and Cyano Carbons: The six carbons of the benzene ring and the one carbon of the cyano group (-C≡N) will have signals in the downfield region (typically 100-150 ppm). The carbon bearing the amino group (C-2) and the carbon with the propoxy group (C-5) will be significantly affected by these substituents. The cyano carbon will appear in a characteristic region for nitriles. The carbon attached to the amino group (C-2) is expected to be significantly shielded.

Propoxy Group Carbons: The three carbons of the propoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-CN ~118 - 120
C-NH₂ (C-2) ~145 - 150
C-O (C-5) ~150 - 155
Aromatic CH (C-3, C-4, C-6) ~115 - 125
C-1 ~100 - 105
-O-CH₂- ~68 - 72
-CH₂-CH₂-CH₃ ~22 - 25

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. nanalysis.commagritek.com A COSY spectrum of this compound would show cross-peaks connecting coupled protons. For instance, it would confirm the connectivity within the propoxy chain (CH₃ to the central CH₂ and the central CH₂ to the O-CH₂). It would also show correlations between adjacent aromatic protons. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edudiva-portal.org For this compound, an HSQC spectrum would show a cross-peak for each carbon atom that has attached protons, linking the proton signal to the carbon signal. This is invaluable for assigning the signals in both the ¹H and ¹³C spectra unambiguously. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar and thermally fragile molecules, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. libretexts.orgnih.gov

For this compound (C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ), the positive ion ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Table 3: Predicted ESI-MS Data for this compound

Ion Predicted m/z
[M+H]⁺ 177.10

Note: This is a predicted data table. The relative intensities of adducts can vary based on experimental conditions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. nih.gov

The EI-MS of this compound would show a molecular ion peak at m/z = 176. Key fragmentation pathways would likely involve the loss of the propoxy side chain or parts of it.

Table 4: Plausible EI-MS Fragmentation for this compound

m/z Plausible Fragment
176 [M]⁺· (Molecular Ion)
133 [M - C₃H₇]⁺ (Loss of propyl group)
118 [M - C₃H₆O]⁺· (Loss of propoxy radical via rearrangement)

Note: This table represents plausible major fragments based on typical fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula. algimed.com

For the compound this compound, the molecular formula is C₁₀H₁₂N₂O. bldpharm.com The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O), can be determined. researchgate.net This calculated exact mass serves as a reference for comparison against the experimentally measured value obtained from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. longdom.org

In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. The high mass accuracy, often within a tolerance of 5 parts per million (ppm), enables the confident differentiation of compounds with the same nominal mass but different elemental formulas. algimed.com

The table below details the theoretical exact mass calculation for this compound.

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (C)1012.000000120.000000
Hydrogen (H)121.00782512.093900
Nitrogen (N)214.00307428.006148
Oxygen (O)115.99491515.994915
Total Monoisotopic Mass [M]176.094963
Mass of Protonated Molecule [M+H]⁺177.102788

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com These two techniques are complementary and together offer a comprehensive profile of a compound's molecular structure.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on the known absorption and scattering regions of its constituent functional groups: the amino (-NH₂), propoxy (-O-CH₂CH₂CH₃), nitrile (-C≡N) groups, and the substituted benzene ring. Data from structurally similar compounds, such as aminobenzonitriles and alkoxybenzenes, provide a strong basis for these predictions. researchgate.netasianjournalofphysics.com

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to transitions between vibrational energy levels. The key functional groups in this compound would produce characteristic absorption bands. The amino group typically shows N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The C-H bonds of the propoxy group's alkyl chain result in stretching vibrations just below 3000 cm⁻¹. The nitrile group (C≡N) has a very characteristic, sharp absorption in the 2260-2200 cm⁻¹ range. The aromatic ring and the C-O ether linkage also produce distinct bands in the fingerprint region (below 1600 cm⁻¹). upi.edu

The table below summarizes the predicted characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3450 - 3350MediumN-H Asymmetric & Symmetric StretchAmino (-NH₂)
2960 - 2850Medium-StrongC-H Aliphatic StretchPropoxy (-C₃H₇)
2230 - 2210Strong, SharpC≡N StretchNitrile (-C≡N)
1620 - 1580Medium-StrongN-H Scissoring (Bending)Amino (-NH₂)
1590 - 1450Medium-StrongC=C Aromatic Ring StretchBenzene Ring
1260 - 1200StrongC-O-C Asymmetric StretchAryl Alkyl Ether
1080 - 1020MediumC-O-C Symmetric StretchAryl Alkyl Ether
850 - 800StrongC-H Out-of-Plane Bending1,2,4-Trisubstituted Ring

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile (C≡N) stretching vibration, which is a strong absorber in the IR, also typically produces a very strong and sharp peak in the Raman spectrum, making it a useful diagnostic tool. acs.org Aromatic ring vibrations, especially the ring-breathing mode around 1000 cm⁻¹, are also prominent in Raman spectra. researchgate.net The symmetric vibrations of the alkyl chain and the C-O-C linkage would also be observable.

The table below presents the predicted characteristic Raman scattering peaks for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3080 - 3040MediumC-H Aromatic StretchBenzene Ring
2960 - 2870StrongC-H Aliphatic StretchPropoxy (-C₃H₇)
2230 - 2210Very Strong, SharpC≡N StretchNitrile (-C≡N)
1610 - 1580StrongC=C Aromatic Ring StretchBenzene Ring
1280 - 1240MediumC-N StretchAromatic Amine
1010 - 990StrongAromatic Ring BreathingBenzene Ring

Crystallographic Analysis and Solid State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD)

Determination of Crystal System and Space Group

The initial step in SCXRD analysis involves determining the unit cell parameters and the crystal system to which the compound belongs. The crystal system classifies the crystal based on the symmetry of its unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Following the determination of the crystal system, the space group is identified. The space group provides a more detailed description of the symmetry of the crystal structure, including all translational, rotational, and reflectional symmetry elements. Without experimental data for 2-amino-5-propoxybenzonitrile, the crystal system and space group remain unknown. For comparison, related aminobenzonitrile derivatives have been found to crystallize in various systems, such as the monoclinic system observed for some substituted benzonitriles.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

Parameter Value
Crystal System Undetermined
Space Group Undetermined
a (Å) Undetermined
b (Å) Undetermined
c (Å) Undetermined
α (°) Undetermined
β (°) Undetermined
γ (°) Undetermined
Volume (ų) Undetermined
Z Undetermined

Analysis of Molecular Conformation and Geometry

A detailed analysis of the SCXRD data would reveal the specific conformation of the this compound molecule in the solid state. This includes the planarity of the benzene (B151609) ring and the orientation of the amino, propoxy, and nitrile substituents relative to the ring. Key geometric parameters such as bond lengths and bond angles would be precisely determined.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

Bond/Angle Length (Å) / Angle (°)
C-C (aromatic) Undetermined
C-N (nitrile) Undetermined
C-N (amino) Undetermined
C-O (propoxy) Undetermined
C-C-C (ring) Undetermined

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity StudiesNo powder X-ray diffraction patterns for this compound have been located in the public scientific record to assess its crystallinity or investigate potential polymorphism.

Should crystallographic studies of this compound be published in the future, a detailed article as per the requested outline could be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules. derpharmachemica.com These methods solve the electronic Schrödinger equation to determine the electronic structure and other properties of a molecule. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), is a common choice that offers a good balance between accuracy and computational cost for organic molecules. derpharmachemica.comnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-5-propoxybenzonitrile, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

The resulting optimized structure would provide precise predictions of its geometric parameters. The benzene (B151609) ring is expected to be largely planar, though minor puckering can occur. The propoxy group's flexible alkyl chain introduces several conformational possibilities that can be explored. The bond lengths and angles are influenced by the electronic effects of the substituents; for instance, the C-N bond of the amino group and the C-C bond adjacent to the nitrile group will reflect the electron-donating and electron-withdrawing nature of these groups, respectively.

Table 1: Predicted Structural Parameters for this compound (Note: The following data is illustrative, based on typical values from DFT calculations on similar aromatic compounds.)

ParameterBond/AnglePredicted Value
Bond LengthC≡N (Nitrile)~ 1.15 Å
C-C (Aromatic)~ 1.39 - 1.41 Å
C-N (Amino)~ 1.38 Å
C-O (Propoxy)~ 1.37 Å
O-C (Propoxy)~ 1.43 Å
Bond AngleC-C-C (Aromatic)~ 119 - 121°
C-C≡N~ 178°
C-C-NH2~ 121°
Dihedral AngleC-C-O-C (Propoxy)Varies (Conformational)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino and propoxy groups are expected to raise the energy of the HOMO, localizing its electron density primarily on the benzene ring and the amino group. Conversely, the electron-withdrawing nitrile group will lower the energy of the LUMO, with its density concentrated around the cyano moiety. This charge separation in the frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics. acs.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values for substituted benzonitriles.)

ParameterPredicted Value (eV)
HOMO Energy (EHOMO)-5.80
LUMO Energy (ELUMO)-1.25
HOMO-LUMO Gap (ΔE)4.55

In this compound, the nitrogen atom of the nitrile group and the oxygen atom of the propoxy group are expected to carry significant negative charges due to their high electronegativity. The nitrogen of the amino group will also be electronegative. analis.com.my The carbon atom of the nitrile group and the hydrogen atoms of the amino group are likely to be electropositive centers.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following data is illustrative, based on typical DFT calculations.)

AtomPredicted Mulliken Charge (a.u.)
N (Nitrile)-0.21
C (Nitrile)+0.08
N (Amino)-0.24
O (Propoxy)-0.19
C (Aromatic, attached to NH2)+0.05
C (Aromatic, attached to C≡N)+0.09

DFT calculations can accurately predict vibrational spectra (Infrared and Raman), which arise from the different modes of vibration of a molecule. derpharmachemica.com By calculating the vibrational frequencies, one can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov This serves as a powerful tool for structural confirmation.

For this compound, key predicted vibrational frequencies would include the characteristic C≡N stretching mode of the nitrile group, the N-H stretching modes of the amino group, C-O stretching of the propoxy group, and various C-H and C=C stretching modes of the aromatic ring. derpharmachemica.comderpharmachemica.com

Table 4: Predicted Key Vibrational Frequencies for this compound (Note: The following data is illustrative and based on known spectral data for similar functional groups.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)
Symmetric & Asymmetric N-H StretchAmino3350 - 3500
C-H Stretch (Aromatic)Benzene Ring3000 - 3100
C-H Stretch (Aliphatic)Propoxy2850 - 3000
C≡N StretchNitrile2220 - 2240
C=C Stretch (Aromatic)Benzene Ring1500 - 1600
C-N StretchAmino1250 - 1350
C-O StretchPropoxy Ether1200 - 1260

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. uib.nomdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. ub.edu

For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible propoxy side chain. By simulating the molecule in a solvent, such as water or ethanol, one can observe the preferred orientations of the propoxy group relative to the benzene ring and how intermolecular interactions, like hydrogen bonding with the solvent, influence its conformation. This provides a more realistic picture of the molecule's structure and dynamics in solution than a static gas-phase calculation. ijbs.com

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. umsha.ac.ir

Given its structure, featuring hydrogen bond donors (amino group) and acceptors (nitrile nitrogen, propoxy oxygen), this compound could be investigated as a ligand for various biological targets. Docking studies would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, similar benzonitrile-containing molecules have been studied as inhibitors for enzymes like kinases. rsc.org A hypothetical docking study could explore its binding to a kinase active site.

Table 5: Hypothetical Molecular Docking Results for this compound (Note: This data is purely illustrative for a hypothetical kinase target.)

ParameterResult
Target ProteinHypothetical Tyrosine Kinase
Binding SiteATP-binding pocket
Predicted Binding Energy-7.5 kcal/mol
Key InteractionsHydrogen bond from NH2 to a backbone carbonyl. Hydrogen bond to Nitrile N from a catalytic lysine. Hydrophobic interaction of the benzene ring with a hydrophobic pocket.
Interacting ResiduesLeucine, Valine, Alanine, Lysine

Thermodynamic and Kinetic Studies

Thermodynamic and kinetic studies explore the stability, reactivity, and transformation pathways of a molecule. For this compound, this includes understanding its acidic and basic nature and modeling the energy landscape of potential chemical reactions.

The pKa value is a critical measure of a compound's acidity or basicity in solution. This compound possesses two key functional groups that determine its acid-base properties: a basic amino (-NH₂) group and an acidic N-H bond within that same group.

The acidity of the N-H bond in the amino group is generally very low (ammonia has a pKa of about 34), but it is enhanced by factors that stabilize the resulting amide anion (R-NH⁻). libretexts.org The electron-withdrawing cyano group would increase the acidity of the N-H bond compared to aniline (B41778).

Table 1: Predicted pKa Values and Substituent Effects on Acidity/Basicity
CompoundFunctional GroupPredicted pKa (Conjugate Acid)Qualitative Effect of Substituents
Aniline-NH₂~4.6Reference compound
p-Methoxyaniline-NH₂~5.3Electron-donating group (-OCH₃) increases basicity.
p-Aminobenzonitrile-NH₂~1.7Electron-withdrawing group (-CN) decreases basicity. libretexts.org
This compound-NH₂Estimated 2.0 - 3.0Competing effects: The electron-withdrawing -CN group's effect likely dominates over the electron-donating -OPr group, resulting in a base weaker than aniline but potentially stronger than p-aminobenzonitrile due to the donating group.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, identifying intermediates, and calculating the energy of transition states. This analysis helps to predict the most likely reaction mechanism and optimize synthetic conditions.

A plausible synthesis for this compound could involve several steps where theoretical modeling would be beneficial. For example, a reaction pathway could start with 4-hydroxybenzonitrile (B152051). The introduction of the propoxy group would occur via Williamson ether synthesis, followed by nitration and subsequent reduction of the nitro group to an amino group.

Hypothetical Reaction Pathway Steps:

Propoxylation: 4-hydroxybenzonitrile → 4-propoxybenzonitrile (B1585320)

Nitration: 4-propoxybenzonitrile → 4-propoxy-2-nitrobenzonitrile

Reduction: 4-propoxy-2-nitrobenzonitrile → this compound

For each step, transition state theory can be applied. Calculations would model the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Theoretical studies on the fragmentation of benzonitrile (B105546) have successfully used calculations of potential energy surfaces to elucidate reaction mechanisms and identify transition states. rsc.org Similarly, studies on the synthesis of other substituted benzonitriles use computational analysis to understand the effects of various factors on the reaction yield. smolecule.com By modeling these pathways for this compound, chemists could predict potential byproducts and select reagents and conditions that favor the desired product.

Table 2: Theoretical Analysis of a Potential Synthetic Step (Nitration)
ParameterDescriptionComputational Goal
Reactant GeometryOptimized 3D structure of 4-propoxybenzonitrile.Find the lowest energy conformation.
Intermediate(s)Structures such as the sigma complex (Wheland intermediate).Identify stable points along the reaction pathway.
Transition State (TS)The highest-energy structure between reactant and intermediate.Determine the geometry and energy of the rate-limiting step.
Activation Energy (Ea)Energy(TS) - Energy(Reactant)Predict the kinetic feasibility and rate of the reaction.
Product GeometryOptimized 3D structure of 4-propoxy-2-nitrobenzonitrile.Confirm the structure of the final product for the step.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a multi-dimensional map that plots the molecule's energy as a function of its geometric parameters, such as bond rotation angles (dihedral angles).

For this compound, the most significant conformational flexibility arises from the rotation around the single bonds within the propoxy group (C-O, C-C bonds) and the C-N bond of the amino group. The orientation of the propoxy chain relative to the benzene ring can lead to various conformers with different energies.

Computational methods can systematically rotate these bonds and calculate the energy at each step to build a potential energy surface. Minima on this surface correspond to stable conformers, while maxima represent the energy barriers to rotation. Studies on other substituted benzonitriles have shown that such rotations can have low energy barriers, meaning multiple rotamers are accessible at room temperature. osti.gov The analysis would identify the most stable (lowest energy) conformer, which represents the most probable structure of the molecule. The interaction between the amino group's hydrogens and the propoxy group's oxygen could lead to intramolecular hydrogen bonding, which would stabilize certain conformations.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound
Dihedral AngleAtoms InvolvedDescription of RotationExpected Outcome
τ1 (C-C-O-C)C(ring)-C(ring)-O-CH₂Orientation of the propoxy group relative to the plane of the benzene ring.Identifies steric hindrance between the propoxy chain and the adjacent amino group.
τ2 (C-O-C-C)C(ring)-O-CH₂-CH₂Rotation of the ethyl part of the propoxy group.Determines the overall extension of the alkyl chain.
τ3 (O-C-C-C)O-CH₂-CH₂-CH₃Rotation of the terminal methyl group.Leads to gauche and anti conformations of the propoxy chain.
τ4 (C-C-N-H)C(ring)-C(ring)-N-HRotation of the amino group.Investigates potential for intramolecular hydrogen bonding with the propoxy oxygen.

Photophysical and Advanced Optical Properties

Luminescence and Fluorescence Characteristics

No specific studies detailing the luminescence or fluorescence properties, such as emission and excitation spectra, quantum yields, or fluorescence lifetimes, of 2-Amino-5-propoxybenzonitrile have been identified.

Optical Absorption and Transmission Spectroscopy

There is no available information on the optical absorption and transmission spectra of this compound. Data regarding its absorption maxima (λmax), molar absorptivity, and other spectroscopic characteristics are absent from the reviewed literature.

Nonlinear Optical (NLO) Response and Hyperpolarizability Calculations

Charge Transfer Phenomena and Dielectric Properties

While intramolecular charge transfer (ICT) is a known phenomenon in many aminobenzonitrile derivatives, no specific studies on the charge transfer phenomena or the dielectric properties of this compound could be located.

Mechanistic Studies of Biological Interactions

Molecular Target Identification and Pathway Elucidation

There is no available data identifying the specific molecular targets or biological pathways that may be modulated by 2-Amino-5-propoxybenzonitrile.

Enzyme Inhibition Mechanisms and Kinetics

No studies have been found that investigate the potential enzyme inhibitory activity of this compound. Consequently, there is no information on its inhibition mechanisms or kinetic parameters.

Structure-Activity Relationship (SAR) for Enzyme Binding

Without identified enzyme targets or inhibitory activity, no Structure-Activity Relationship (SAR) studies for this compound are available.

Co-Crystallographic Analysis of Enzyme-Inhibitor Complexes

There are no published co-crystal structures of this compound in complex with any enzyme.

Computational Modeling of Enzyme-Ligand Interactions

No computational studies modeling the interaction of this compound with any enzyme have been found in the public domain.

Receptor Binding and Activation Mechanisms

There is no information available regarding the binding of this compound to any biological receptors or any subsequent activation or inhibition mechanisms.

Ligand-Receptor Interaction Modeling and Simulations

In the absence of identified receptor targets, no modeling or simulation studies of ligand-receptor interactions for this compound exist.

Biophysical Techniques for Binding Affinity Determination

To understand the interaction of this compound with potential biological targets, a variety of biophysical techniques would be essential to determine its binding affinity. These methods provide quantitative data on the strength of the interaction between a ligand, such as our compound of interest, and a macromolecule, typically a protein or nucleic acid.

Commonly employed techniques include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various spectroscopic methods. ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), from a single experiment. SPR, on the other hand, is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.

Fluorescence-based techniques, such as fluorescence polarization (FP), are also widely used. These methods rely on changes in the fluorescence properties of a labeled molecule upon binding. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed information about binding interactions at the atomic level by observing chemical shift perturbations or through techniques like Water-Ligand Observed via Gradient Spectroscopy (waterLOGSY).

The choice of technique depends on various factors, including the properties of the compound and its target, the required throughput, and the level of detail needed for the binding characterization.

Probing Binding Sites via Photoaffinity Labeling

Once a biological target for this compound is identified, photoaffinity labeling (PAL) serves as a powerful technique to covalently tag and identify the specific binding site. This method involves chemically modifying the compound of interest to incorporate a photoreactive group. Common photoreactive moieties include aryl azides, benzophenones, and diazirines.

The resulting photoaffinity probe, a derivative of this compound, would be designed to retain its binding affinity for the target. Upon binding, the sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, leading to the formation of a highly reactive intermediate. This intermediate then forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket.

Following the labeling reaction, the target protein can be isolated, and the site of covalent modification can be identified using techniques such as mass spectrometry. This provides direct evidence of the binding location and can reveal crucial information about the ligand-protein interactions at a molecular level. The design of the photoaffinity probe is critical, often involving the strategic placement of the photoreactive group and potentially a reporter tag for easier detection.

Molecular Basis of Antimicrobial or Cytotoxic Effects

Should this compound exhibit antimicrobial or cytotoxic properties, understanding the molecular basis of these effects is paramount. The primary mechanisms often involve enzyme inhibition, DNA intercalation, or receptor modulation.

Enzyme inhibition is a common mode of action for many therapeutic agents. The compound could act as a competitive, non-competitive, or uncompetitive inhibitor of a crucial enzyme in a pathogen or cancer cell. For instance, many antibiotics function by inhibiting enzymes involved in cell wall synthesis or protein translation.

DNA intercalation, where a molecule inserts itself between the base pairs of a DNA helix, can disrupt DNA replication and transcription, leading to cell death. This is a known mechanism for several cytotoxic drugs. Alternatively, the compound could bind in the minor or major groove of DNA.

Receptor modulation involves the compound binding to a specific receptor on or within a cell, either activating it (agonist) or blocking its activity (antagonist). This can trigger or inhibit signaling pathways that are critical for cell survival and proliferation.

In Vitro Mechanistic Assays

To investigate these potential mechanisms, a battery of in vitro mechanistic assays would be performed. For enzyme inhibition, assays would be designed to measure the activity of specific target enzymes in the presence of varying concentrations of this compound. This allows for the determination of the half-maximal inhibitory concentration (IC50) and can provide insights into the mode of inhibition.

To assess DNA interaction, techniques such as UV-Visible spectroscopy, fluorescence quenching assays with DNA-binding dyes, and circular dichroism (CD) spectroscopy can be employed to detect changes in the DNA structure upon binding of the compound. Electrophoretic mobility shift assays (EMSA) can also visualize the binding of the compound to DNA.

For receptor modulation, radioligand binding assays are a standard method to determine the affinity of the compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by the test compound. Functional assays, such as measuring downstream signaling events (e.g., changes in second messenger levels), can then confirm whether the compound acts as an agonist or antagonist.

Rational Design of Bioactive Probes and Ligands

The information gathered from binding affinity, site identification, and mechanistic studies forms the basis for the rational design of more potent and selective bioactive probes and ligands. This process, often aided by computational modeling, aims to optimize the structure of this compound to enhance its desired biological activity.

Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the functional groups on the this compound scaffold and evaluating the biological activity of the resulting analogs, a SAR profile can be established. For example, modifications could be made to the amino group, the propoxy chain, or the nitrile group, or additional substituents could be introduced on the benzene (B151609) ring.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of the compound and its analogs with the target protein at an atomic level. This can help in understanding the key interactions that contribute to binding and can guide the design of new derivatives with improved complementarity to the binding site. The ultimate goal is to develop novel compounds with enhanced efficacy and selectivity, potentially leading to new therapeutic agents or chemical tools for biological research.

Synthetic Applications and Material Science Contributions

Precursors for Diverse Heterocyclic Systems

The strategic placement of the amino and nitrile functionalities in 2-Amino-5-propoxybenzonitrile allows it to serve as a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of these groups enables cyclization reactions to form fused ring systems, which are prevalent in many biologically active molecules and functional materials.

One of the most significant applications of 2-aminobenzonitrile (B23959) derivatives is in the synthesis of quinazolines . While direct studies on this compound are limited, the synthetic routes established for analogous compounds are highly relevant. For instance, a common strategy involves the reaction of a 2-aminobenzonitrile derivative with a suitable reagent to construct the second ring of the quinazoline (B50416) system.

A key intermediate, structurally similar to the target compound, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, has been utilized in the synthesis of novel 4-stilbenylamino quinazoline derivatives. This synthesis pathway highlights the utility of the 2-aminobenzonitrile core in building complex heterocyclic structures. The general approach involves the cyclization of the 2-aminobenzonitrile derivative, often after an initial reaction at the amino group, to form the quinazoline ring. This methodology is readily adaptable for this compound, suggesting its potential as a precursor for a variety of substituted quinazolines.

The synthesis of such quinazoline derivatives can be summarized in the following table, illustrating the versatility of the 2-aminobenzonitrile core in generating a library of compounds.

Starting MaterialReagents and ConditionsProduct
2-Aminobenzonitrile Derivative1. DMF-DMA, Toluene, 105 °C 2. Substituted Aniline (B41778), Acetic Acid, 130 °C4-Anilinoquinazoline Derivative

This table represents a generalized synthetic scheme for the formation of quinazoline derivatives from 2-aminobenzonitrile precursors.

Scaffolds for Molecular Probe Development

Molecular probes are essential tools in chemical biology and diagnostics, designed to detect and visualize specific analytes in complex environments. The development of such probes often relies on a modular design, incorporating a recognition element, a signaling unit (often a fluorophore), and a linker. The 2-aminobenzonitrile scaffold, including this compound, possesses structural features that make it an attractive candidate for the core of molecular probes.

The amino group of this compound can serve as a reactive handle for the attachment of recognition moieties or for modulating the electronic properties of a fluorescent system. The benzonitrile (B105546) unit itself can be a part of a larger conjugated system, which is a common feature of many organic fluorophores.

While there is a lack of specific research on this compound in molecular probe development, the broader class of 2-aminobenzonitrile derivatives has been explored for such applications. For example, the reaction of the amino group can be used to introduce functionalities that can interact with specific analytes, leading to a change in the fluorescence or colorimetric properties of the molecule. The propoxy group in this compound can also be modified to enhance solubility or to introduce further functionality.

The potential of this compound as a scaffold for molecular probes remains an area of significant interest, with opportunities to design novel sensors for ions, small molecules, and biomolecules.

Contribution to Functional Materials Research

The field of functional materials encompasses a wide range of applications, including nonlinear optical (NLO) materials and chemosensors. The electronic properties of organic molecules, particularly those with donor-acceptor systems, are central to their performance in these applications.

Nonlinear Optical (NLO) Materials: Molecules with large second-order NLO responses typically possess a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system. The this compound structure contains an electron-donating amino group and an electron-withdrawing nitrile group, which are in conjugation through the benzene (B151609) ring. The propoxy group further enhances the electron-donating ability of the system. This donor-π-acceptor architecture is a fundamental design principle for NLO chromophores.

Theoretical and experimental studies on related 2-aminobenzonitrile derivatives have shown that they can exhibit significant NLO properties. The intramolecular charge transfer from the amino group to the nitrile group upon excitation is a key factor contributing to their NLO response. While specific NLO data for this compound is not available, its structural features strongly suggest its potential as a component in the design of new NLO materials.

Chemosensors: The principles that make this compound a candidate for molecular probes also apply to its use in chemosensors. A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as a change in color or fluorescence. The amino group of this compound can act as a binding site for analytes, and this binding event can perturb the electronic structure of the molecule, leading to a detectable signal.

For instance, the interaction of a metal ion with the amino group could alter the intramolecular charge transfer characteristics, resulting in a shift in the absorption or emission spectrum. Again, while specific examples of this compound as a chemosensor are yet to be reported, the foundational properties of the 2-aminobenzonitrile core make it a promising platform for the development of new sensory materials.

Future Research Directions and Perspectives

Novel Synthetic Methodologies and Process Intensification

While the synthesis of substituted benzonitriles is well-established, there remains significant scope for the development of more efficient, sustainable, and scalable methods for producing 2-Amino-5-propoxybenzonitrile and its derivatives.

Future research could focus on:

Catalytic Approaches: Exploring novel catalytic systems is a promising avenue. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to circumvent the issues associated with precious metal catalysts. For instance, methods utilizing photoredox catalysis could enable the synthesis under mild conditions. researchgate.net The development of catalysts for the direct amination or cyanation of appropriately substituted precursors could also streamline the synthesis. Research into phase transfer catalysis and the use of ionic liquids as recyclable reaction media could lead to greener and more efficient processes. rsc.org

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput production. Developing a robust flow synthesis protocol for this compound would be a significant step towards process intensification.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants. Investigating the electrochemical synthesis of this compound, potentially through the reduction of a corresponding nitrobenzonitrile precursor, could provide a more sustainable manufacturing route. rsc.orggoogle.com

Exploration of Unconventional Reactivity and Catalysis

The unique arrangement of functional groups in this compound opens up possibilities for exploring unconventional reactivity patterns and catalytic applications.

Key areas for future investigation include:

Nitrile Group Transformations: Beyond its use as a precursor for carboxylic acids or amines, the nitrile group can participate in a variety of cycloaddition and annulation reactions to construct complex heterocyclic scaffolds. iitg.ac.in Exploring the reactivity of the nitrile group in this compound towards the synthesis of novel quinazolines, pyridines, or other N-heterocycles could yield compounds with interesting biological activities. researchgate.netclockss.org

Amino Group Directed Reactions: The amino group can act as a directing group in C-H activation/functionalization reactions, enabling the selective introduction of new substituents onto the aromatic ring. This would provide a powerful tool for rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.

Organocatalysis: this compound itself or its derivatives could be explored as organocatalysts. The presence of both a Lewis basic amino group and a potentially coordinating nitrile group could be exploited in the design of novel bifunctional catalysts for asymmetric synthesis.

Biocatalysis: The use of enzymes for the synthesis or modification of this compound represents a green and highly selective approach. Screening for enzymes that can perform regioselective hydroxylation, N-acetylation, or other transformations could lead to the production of valuable derivatives that are difficult to access through traditional chemical methods.

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules with desired properties.

Future computational studies on this compound could involve:

In Silico Screening and Virtual Libraries: The scaffold of this compound can be used as a starting point to generate large virtual libraries of derivatives. These libraries can then be screened in silico against various biological targets, such as enzymes and receptors, to identify promising candidates for synthesis and experimental testing. nih.govmdpi.comscirp.org This approach has been successfully used in the design of various enzyme inhibitors. nih.govresearchgate.netrsc.orgnih.gov

Predictive Modeling of Protein-Ligand Interactions: For identified biological targets, molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding mode and affinity of this compound and its analogs. nih.govnih.gov These simulations can provide valuable insights into the key interactions driving binding and guide the rational design of more potent and selective compounds. biorxiv.orgarxiv.orgarxiv.org

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. scirp.org This early-stage assessment can help to prioritize compounds with favorable drug-like properties and reduce the likelihood of late-stage failures in drug development.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of this compound. These calculations can provide a deeper understanding of its chemical properties and guide the development of new reactions and catalysts.

Development of Advanced Molecular Tools for Systems Biology

The field of chemical biology relies on the use of small molecules as probes to study and manipulate biological systems. This compound and its derivatives have the potential to be developed into sophisticated molecular tools.

Future research in this area could focus on:

Fluorescent Probes: The aminobenzonitrile scaffold can be a core component of fluorescent probes. chemscene.com By conjugating it with fluorophores or designing derivatives that exhibit environment-sensitive fluorescence, it may be possible to create probes for imaging specific cellular components or processes.

Photoaffinity Labeling: The introduction of a photoreactive group, such as a diazirine or benzophenone, onto the this compound scaffold could generate photoaffinity probes. These probes can be used to identify the protein targets of bioactive derivatives through covalent cross-linking upon photoactivation, a powerful technique in target deconvolution. mdpi.com

Chemical Probes for Target Identification: Phenotypic screening campaigns may identify bioactive compounds with a this compound core. The development of affinity-based or activity-based probes from these hits is crucial for identifying their molecular targets and elucidating their mechanism of action. nih.govresearchgate.netfrontiersin.org

Targeting G-Protein Coupled Receptors (GPCRs): Many small molecule drugs target GPCRs. Given the structural features of this compound, it is conceivable that its derivatives could be designed as ligands for specific GPCRs. nih.govnih.govsynbiobeta.com The development of photoswitchable ligands based on this scaffold could allow for the precise spatiotemporal control of GPCR activity, providing powerful tools for studying their complex signaling pathways. ub.edu

Q & A

Q. What are the key structural features of 2-Amino-5-propoxybenzonitrile that influence its biological activity?

The biological activity of this compound is primarily influenced by the positions of its amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups on the benzene ring. Comparative studies with analogs (e.g., 2-Amino-3-propoxybenzonitrile) indicate that substituent placement alters electronic properties and steric interactions, impacting target binding. For example, para-substituted analogs exhibit distinct anti-inflammatory potential compared to meta-substituted derivatives . Methodological approaches include synthesizing positional isomers and evaluating their activities via in vitro assays.

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For instance, introducing the propoxy group may require alkylation of a hydroxyl precursor using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF). Subsequent nitrile formation can be achieved via cyanation with CuCN or Sandmeyer reactions. Critical steps include monitoring reaction temperature and purification via column chromatography to isolate intermediates .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>98%). Structural confirmation relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify substituent positions and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive nitrile groups necessitate the use of desiccants (e.g., silica gel). Long-term stability studies recommend periodic purity checks via HPLC, as degradation products (e.g., hydrolysis to amides) may form under humid conditions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models are used to simulate interactions with active sites. For example, docking studies against cyclooxygenase-2 (COX-2) can identify hydrogen bonding between the amino group and catalytic residues. QSAR parameters (e.g., Hammett σ values) correlate substituent electronic effects with inhibitory potency .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

By-products like regioisomers or over-alkylated derivatives arise from competing reaction pathways. Strategies include:

  • Optimizing solvent polarity (e.g., DMF for better solubility).
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity.
  • Employing high-resolution purification (e.g., preparative HPLC) to isolate the target compound .

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic reactions?

Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the nitrile carbon, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity. Hammett plots (σ values vs. reaction rates) quantify these effects, guiding the design of derivatives for specific reactivity profiles .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs of this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Standardized protocols (e.g., uniform IC₅₀ measurements) and meta-analyses of structure-activity relationships (SAR) are critical. For example, conflicting antimicrobial data may be reconciled by comparing minimum inhibitory concentrations (MICs) across identical bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.